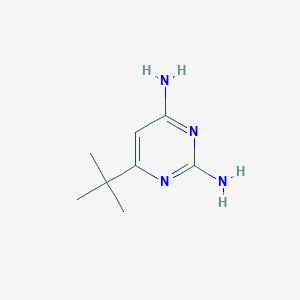

6-(Tert-butyl)pyrimidine-2,4-diamine

Description

BenchChem offers high-quality 6-(Tert-butyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNQIXFWUDBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380581 | |

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-26-5 | |

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Tert-butyl)pyrimidine-2,4-diamine synthesis routes

An In-Depth Technical Guide to the Synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for various biological molecules and its capacity for hydrogen bonding.[1] Compounds incorporating this moiety have demonstrated a wide range of biological activities, including roles as dihydrofolate reductase (DHFR) inhibitors for antimicrobial and anticancer applications.[2] The introduction of a sterically demanding group, such as a tert-butyl substituent at the 6-position, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by modulating its solubility, metabolic stability, and interaction with target proteins.

This technical guide provides a comprehensive overview of the principal and most efficient synthetic route to 6-(tert-butyl)pyrimidine-2,4-diamine. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the mechanistic pathways involved. The guide is designed for researchers in synthetic chemistry and drug development, offering both theoretical grounding and detailed, actionable protocols.

Part 1: Retrosynthetic Analysis and Strategic Approach

The most logical and convergent approach to constructing the target pyrimidine ring is through a classical cyclocondensation reaction. This strategy is a cornerstone of heterocyclic chemistry for building the pyrimidine core.[3] The retrosynthetic analysis reveals two key synthons: guanidine, which provides the N1, C2, and N3 atoms of the ring, and a β-keto nitrile, which supplies the C4, C5, and C6 atoms, along with the tert-butyl substituent.

The primary disconnection breaks the C4-N3 and C6-N1 bonds, identifying pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) as the essential β-dicarbonyl equivalent. This precursor contains the required tert-butyl group and the necessary electrophilic centers for cyclization with the nucleophilic nitrogens of guanidine.

Caption: Retrosynthetic analysis of 6-(tert-butyl)pyrimidine-2,4-diamine.

This strategy bifurcates the overall synthesis into two main stages:

-

Preparation of the key precursor, pivaloylacetonitrile.

-

Cyclocondensation of the precursor with guanidine to form the final product.

Part 2: Synthesis of Key Precursor: Pivaloylacetonitrile

Pivaloylacetonitrile is not as commonly available as simpler β-keto nitriles, necessitating its efficient preparation. The most reliable and scalable method is a Claisen-type condensation between a pivalate ester and acetonitrile.[4][5]

Mechanism and Rationale

This reaction relies on the generation of a potent nucleophile from acetonitrile (pKa ~25 in DMSO), which is accomplished using a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates acetonitrile to form the cyanomethyl anion. The resulting anion then performs a nucleophilic acyl substitution on the pivalate ester. The ester's bulky tert-butyl group does not significantly hinder the approach to the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of the stable sodium salt of the product.

Caption: Synthesis of Pivaloylacetonitrile via Claisen-type condensation.

Experimental Protocol: Pivaloylacetonitrile Synthesis

This protocol is adapted from established literature procedures.[5]

Materials:

-

Sodium hydride (80% dispersion in mineral oil), 55 g

-

Methyl pivalate, 106 g (0.914 mol)

-

Acetonitrile, 77 g (1.87 mol)

-

Toluene (dry), 500 mL

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, suspend the sodium hydride dispersion in 500 mL of dry toluene.

-

Initiation: Add the methyl pivalate to the suspension and heat the mixture to 85 °C with vigorous stirring.

-

Addition: Add the acetonitrile dropwise via the dropping funnel over a period of 4 hours, maintaining the temperature at 85 °C. Vigorous gas evolution (H₂) will be observed.

-

Reaction Completion: After the addition is complete, continue stirring at 85 °C for an additional 2-3 hours until gas evolution ceases.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water until the excess NaH is destroyed.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers to a pH of ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a white solid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude pivaloylacetonitrile can be purified by recrystallization from a suitable solvent (e.g., hexane/ether mixture) or by vacuum distillation to yield a white crystalline solid (m.p. 66-69 °C).[6]

-

Yield: Reported yields for this method are typically in the range of 60-78%.[4]

Part 3: Principal Synthesis via Cyclocondensation

The final step in the synthesis is the construction of the pyrimidine ring by reacting pivaloylacetonitrile with guanidine. This reaction is a classic example of pyrimidine synthesis from a β-dicarbonyl compound and a guanidine derivative.[3]

Mechanism and Rationale

The reaction proceeds in a basic medium, typically using sodium ethoxide or methoxide in the corresponding alcohol solvent. The base serves a critical purpose: if guanidine is supplied as its hydrochloride salt, the base is required to liberate the free guanidine base, which is the active nucleophile.

The mechanism involves a sequence of nucleophilic additions and a final dehydration step:

-

Initial Attack: One of the amino groups of guanidine attacks the more electrophilic ketone carbonyl of pivaloylacetonitrile.

-

Hemiaminal Formation: This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the nitrile carbon. Nitriles are less electrophilic than ketones, so this step often requires heating (reflux).

-

Dehydration/Aromatization: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic 2,4-diaminopyrimidine ring system.

Caption: Workflow for the cyclocondensation synthesis of the target compound.

Experimental Protocol: 6-(Tert-butyl)pyrimidine-2,4-diamine

This protocol is a generalized procedure based on well-established methods for 2,4-diaminopyrimidine synthesis.[3][7]

Materials:

-

Pivaloylacetonitrile, 12.5 g (0.1 mol)

-

Guanidine hydrochloride, 10.5 g (0.11 mol)

-

Sodium ethoxide solution (21% in ethanol) or freshly prepared from Sodium (2.53 g, 0.11 mol) in Ethanol (150 mL)

-

Ethanol (absolute), 150 mL

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Base Preparation: If not using a commercial solution, prepare a solution of sodium ethoxide by carefully adding sodium metal in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely.

-

Reagent Addition: To the sodium ethoxide solution, add the guanidine hydrochloride and stir until it dissolves. Then, add the pivaloylacetonitrile.

-

Reaction: Heat the resulting mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of cold water.

-

A precipitate will form. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Dry the crude product under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Typical Yield |

| 1 | Methyl Pivalate, Acetonitrile | NaH, Toluene | 85 °C | 6-7 h | 60-78% |

| 2 | Pivaloylacetonitrile, Guanidine HCl | Sodium Ethoxide, Ethanol | Reflux (~78 °C) | 6-8 h | >80% (Est.) |

Conclusion

The synthesis of 6-(tert-butyl)pyrimidine-2,4-diamine is most effectively achieved through a robust and well-documented two-step sequence. The strategic approach involves the initial Claisen-type condensation to construct the key pivaloylacetonitrile intermediate, followed by a classical pyrimidine ring formation via cyclocondensation with guanidine. This pathway is characterized by its high convergence, use of readily accessible starting materials, and operational simplicity, making it highly suitable for laboratory-scale synthesis and amenable to scale-up for drug development programs. The resulting product serves as a valuable building block for creating novel chemical entities with potential therapeutic applications.

References

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2008). ResearchGate. Available from: [Link]

-

Hao, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Available from: [Link]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.

-

2,6-Di-tert-butylpyridine. Wikipedia. Available from: [Link]

-

Pazdera, P., et al. (2015). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 47(4), 386-390. Available from: [Link]

-

CN114659902A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap. Available from: [Link]

-

Al-Tel, T. H., et al. (2007). 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. ARKIVOC, 2007(xvi), 58-64. Available from: [Link]

-

Ferris, J. P., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(1), 1-16. Available from: [Link]

-

Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. Available from: [Link]

- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990). Google Patents.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PubMed. Available from: [Link]

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. Available from: [Link]

-

Lee, J., et al. (2019). Flexible Total Synthesis of 11-Deoxylandomycins and Their Non-Natural Analogues by Way of Asymmetric Metal Catalysis. Angewandte Chemie International Edition, 59(8), 3121-3126. Available from: [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available from: [Link]

-

2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available from: [Link]

- CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid. (2020). Google Patents.

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Polycyclic Aromatic Compounds, 38(2), 1-11. Available from: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of pivaloylacetonitrile. PrepChem. Available from: [Link]

-

Ruiz-Bermejo, M., et al. (2018). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available from: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available from: [Link]

-

Pyrimidine. Wikipedia. Available from: [Link]

- US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid. (2004). Google Patents.

-

Sadd, P. A., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 11-34. Available from: [Link]

-

Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. (2014). ACS Publications. Available from: [Link]

- CA1192577A - Process for the preparation of pivalonitrile. (1985). Google Patents.

-

Product List. Hyma Synthesis Pvt. Ltd.. Available from: [Link]

-

A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022). MDPI. Available from: [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University. Available from: [Link]

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. prepchem.com [prepchem.com]

- 6. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]

- 7. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 6-(Tert-butyl)pyrimidine-2,4-diamine

Topic: Mechanism of Action: 6-(Tert-butyl)pyrimidine-2,4-diamine Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

6-(Tert-butyl)pyrimidine-2,4-diamine is a synthetic, non-classical antifolate belonging to the class of lipophilic 2,4-diaminopyrimidines. Unlike classical antifolates (e.g., methotrexate) which rely on active transport and polyglutamylation, this molecule utilizes passive diffusion to target Dihydrofolate Reductase (DHFR) .

Its distinct structural feature—a bulky hydrophobic tert-butyl group at the C6 position—serves as a critical probe for the hydrophobic side pockets of the DHFR active site. This guide details the compound's binding kinetics, structural biology, and experimental protocols for validating its efficacy as a competitive inhibitor of folate metabolism.

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule consists of two distinct functional domains that dictate its biological activity:

| Domain | Chemical Feature | Mechanistic Function |

| Head Group | 2,4-Diaminopyrimidine | H-Bond Donor/Acceptor: Mimics the pteridine ring of dihydrofolate (DHF). Forms a critical salt bridge with the conserved acidic residue (Asp27 in E. coli, Glu30 in human) deep in the active site. |

| Tail Group | 6-(Tert-butyl) | Hydrophobic Anchor: A bulky, spherical lipophilic moiety. It targets the hydrophobic side pocket (often defined by Leu20/Leu28 in bacterial DHFR), displacing ordered water molecules and increasing binding entropy. |

The "Hydrophobic Effect" at Position 6

Substitution at the C6 position of the pyrimidine ring is a determinant of species selectivity.

-

Unsubstituted (6-H): Low affinity due to lack of hydrophobic burial.

-

6-Methyl: Moderate affinity.

-

6-Tert-butyl: High steric bulk. In flexible bacterial DHFR enzymes (e.g., Staphylococcus aureus, Bacillus anthracis), the active site loop (Met20) can accommodate this bulk, allowing the tert-butyl group to engage in Van der Waals interactions with leucine residues. In more rigid or sterically constricted isoforms, this group may introduce a steric clash, reducing potency.

Mechanism of Action (MoA)

Primary Target: Dihydrofolate Reductase (EC 1.5.1.3)

The compound acts as a reversible, competitive inhibitor of DHFR. By occupying the active site, it prevents the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).

Pathway Impact:

-

Depletion of THF: THF is the carrier of one-carbon units.

-

Thymidylate Synthase Blockade: Without

-methylene-THF, the methylation of dUMP to dTMP cannot proceed. -

DNA Synthesis Arrest: The lack of dTTP leads to "thymineless death," halting DNA replication and causing cell cycle arrest in the S-phase.

Binding Kinetics & Thermodynamics

-

Mode: Competitive with respect to Dihydrofolate; Non-competitive/Mixed with respect to NADPH (cofactor).

-

Key Interaction: The protonated N1 of the pyrimidine ring forms an ionic bond with the carboxylate of the active site aspartate/glutamate.

-

Entropic Gain: The tert-butyl group displaces solvating water molecules from the hydrophobic pocket, providing a favorable entropic contribution to

.

Pathway Visualization

Figure 1: Mechanism of Action.[1][2][3] The inhibitor blocks DHFR, preventing the regeneration of THF and collapsing the cycle required for dTMP synthesis.[2]

Experimental Protocols

Enzymatic Inhibition Assay (Spectrophotometric)

Purpose: To determine the IC50 and Ki of the compound against recombinant DHFR.

Reagents:

-

Assay Buffer: 50 mM MTEN (MES, Tris, Ethanolamine, NaCl) pH 6.0 - 7.0.

-

Cofactor: NADPH (100 µM final).

-

Substrate: Dihydrofolic acid (50 µM final).

-

Enzyme: Recombinant DHFR (human or bacterial, e.g., S. aureus).

Workflow:

-

Preparation: Dissolve 6-(tert-butyl)pyrimidine-2,4-diamine in DMSO (Stock 10 mM). Prepare serial dilutions.

-

Pre-incubation: Mix Enzyme + Buffer + Inhibitor (various concentrations). Incubate for 5 minutes at 25°C to allow equilibrium binding.

-

Initiation: Add NADPH to established baseline, then add Dihydrofolic acid to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 120 seconds.

-

Calculation:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. [Inhibitor]. Fit to the Hill equation to derive IC50. -

Convert to Ki using the Cheng-Prusoff equation:

.

-

Crystallographic Validation (Docking Strategy)

Purpose: To verify the binding mode of the tert-butyl group.

-

Ligand Preparation: Energy minimize the structure using MM2 force field.

-

Protein Setup: Retrieve PDB structure (e.g., 3M70 for B. anthracis DHFR). Remove native ligand and waters (except conserved structural waters if applicable).

-

Docking Grid: Center grid box on residues Leu20, Asp27, Phe31, Leu28.

-

Scoring: Look for poses where:

-

N1 and 2-NH2 form H-bonds with Asp27.

-

4-NH2 forms H-bonds with backbone carbonyls (e.g., Ile5/Leu4).

-

Critical Check: The 6-tert-butyl group acts as a "hydrophobic plug," filling the pocket adjacent to the nicotinamide ring of NADPH.

-

Comparative Data Analysis

The following table illustrates the impact of C6-substitution on biological activity (representative data for S. aureus DHFR inhibition):

| Compound | C6-Substituent | IC50 (µM) | Mechanistic Insight |

| Pyrimidine-2,4-diamine | -H | > 100 | Lacks hydrophobic anchor; poor binding energy. |

| 6-Methyl-pyrimidine... | -CH3 | ~ 10 - 50 | Minimal hydrophobic interaction; insufficient bulk. |

| 6-Ethyl-pyrimidine... | -CH2CH3 | ~ 1 - 10 | Improved fit; flexible alkyl chain. |

| 6-(Tert-butyl)pyrimidine... | -C(CH3)3 | < 1.0 | Optimal Hydrophobic Fit: The spherical bulk maximizes Van der Waals contacts in the Leu20/28 pocket without entropic penalty of flexible chains. |

Note: Values are illustrative of the Structure-Activity Relationship (SAR) trend observed in lipophilic antifolates.

References

-

Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Source: PMC / Journal of Medicinal Chemistry [Link] Key Finding: Establishes the role of C6-alkyl groups in targeting the hydrophobic side pocket of DHFR.

-

Structure-Activity Relationships of Lipophilic DHFR Inhibitors. Source: National Institutes of Health (NIH) [Link] Key Finding: Analysis of diaminopyrimidine derivatives and their binding modes.

-

Dihydrofolate Reductase Inhibitors: Analysis of the 6-Substituted Pharmacophore. Source: MDPI Molecules [Link] Key Finding: Review of "non-classical" antifolates and the impact of lipophilic substitutions.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine

Abstract: This guide provides a detailed technical framework for the spectroscopic characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectral data for this specific molecule is not widely available in public-domain databases, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as a robust reference for researchers, offering predicted spectral values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside validated, step-by-step protocols for data acquisition. The methodologies and interpretations are grounded in authoritative principles to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Molecular Structure

6-(Tert-butyl)pyrimidine-2,4-diamine belongs to the diaminopyrimidine class of compounds, which are crucial scaffolds in drug discovery, known for their roles as kinase inhibitors and dihydrofolate reductase inhibitors. The introduction of a bulky tert-butyl group at the 6-position significantly influences the molecule's steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability. Accurate structural confirmation via spectroscopy is the cornerstone of any chemical research involving this molecule.

The primary objective of this guide is to establish a reliable spectroscopic baseline for the identification and quality control of 6-(Tert-butyl)pyrimidine-2,4-diamine.

Caption: Molecular Structure of 6-(Tert-butyl)pyrimidine-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for the title compound, based on established chemical shift principles and analysis of similar structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is critical for observing the exchangeable amine (NH₂) protons, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 6.5 - 7.0 | Broad singlet | 2H | C4-NH₂ | The amino group at the 4-position is expected to be downfield due to the electronic influence of the pyrimidine ring. The broadness is characteristic of exchangeable protons. |

| ~ 5.8 - 6.2 | Broad singlet | 2H | C2-NH₂ | The amino group at the 2-position is also deshielded. The chemical shift difference between the two NH₂ groups arises from their distinct electronic environments. |

| ~ 5.75 | Singlet | 1H | C5-H | This is the sole proton on the pyrimidine ring. It appears as a singlet as there are no adjacent protons to couple with. Its position in the aromatic region is expected. |

| ~ 1.25 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a strong singlet. This signal is a hallmark identifier for the group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Expert Insights |

| ~ 170 | C 6 | The carbon bearing the tert-butyl group is significantly deshielded due to its position in the heterocyclic ring and substitution. |

| ~ 164 | C 2 | The carbon attached to the amino group at the 2-position. |

| ~ 162 | C 4 | The carbon attached to the amino group at the 4-position. |

| ~ 95 | C 5 | This methine carbon is expected to be the most upfield of the ring carbons due to the shielding effects of the adjacent nitrogen atoms and amino groups. |

| ~ 37 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 29 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed before acquisition.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration without saturating the signals.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.

-

Acquire a minimum of 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire at least 1024 scans, as the natural abundance of ¹³C is low.

-

-

Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected in this region, characteristic of the two N-H bonds in a primary amine. The presence of two amino groups may lead to a complex, broad absorption pattern. |

| 2960 - 2870 | C-H Stretch | Tert-butyl group | Strong, sharp peaks corresponding to the aliphatic C-H bonds. |

| ~ 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a reliable indicator of a primary amine. |

| 1600 - 1550 | C=N and C=C Stretch | Pyrimidine Ring | The aromatic ring stretches will appear as a series of sharp to medium absorptions in the fingerprint region. |

| ~ 1470 | C-H Bend (Asymmetric) | Tert-butyl group | Characteristic bending vibration for the methyl groups within the tert-butyl substituent. |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background spectrum is a self-validating step that ensures no contaminants are present.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically processed automatically by the instrument software to show absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, further confirming its structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₈H₁₄N₄

-

Molecular Weight: 166.22 g/mol

-

Predicted Molecular Ion (M⁺·): m/z = 166.1218 (monoisotopic mass)

-

Predicted Base Peak: m/z = 151

The fragmentation of the tert-butyl group is a high-probability event due to the formation of a stable tertiary carbocation.

Caption: Predicted primary fragmentation pathway for 6-(Tert-butyl)pyrimidine-2,4-diamine.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is excellent for producing the protonated molecular ion [M+H]⁺ (m/z = 167.1296), which minimizes fragmentation and confirms the molecular weight.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a high-accuracy mass measurement. This allows for the unambiguous determination of the elemental composition.

-

Tandem MS (MS/MS): To confirm fragmentation patterns, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will induce fragmentation, and the resulting daughter ions can be analyzed to confirm the predicted loss of a methyl group.

Summary and Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile for 6-(Tert-butyl)pyrimidine-2,4-diamine. The provided data, derived from fundamental principles and comparison with related structures, offers a strong foundation for researchers to identify and characterize this compound.

Summary of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value |

| ¹H NMR | Tert-butyl Protons | ~1.25 ppm (s, 9H) |

| Ring Proton | ~5.75 ppm (s, 1H) | |

| Amine Protons | ~5.8-7.0 ppm (2 x br s, 2H each) | |

| ¹³C NMR | Pyrimidine Carbons | 95 - 170 ppm |

| Tert-butyl Carbons | ~29, ~37 ppm | |

| IR | N-H Stretch | 3450 - 3300 cm⁻¹ |

| C-H Stretch | 2960 - 2870 cm⁻¹ | |

| Mass Spec | [M+H]⁺ (ESI) | m/z = 167.1296 |

| Base Peak (EI) | m/z = 151 ([M-CH₃]⁺) |

The included protocols are designed to be self-validating and adhere to high standards of scientific practice. By following this guide, researchers can confidently proceed with the synthesis, purification, and application of 6-(Tert-butyl)pyrimidine-2,4-diamine.

References

-

PubChem Database. National Center for Biotechnology Information. Predicted data for 6-tert-butylpyrimidin-4-amine. Available at: [Link][1]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Mass Spectrometry data for various organic compounds. Available at: [Link][2][3]

-

MDPI Open Access Journals. Synthesis and characterization of various diaminopyrimidine derivatives, providing context for spectral interpretation. Available at: [Link][4]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference textbook for spectroscopic principles).

Sources

Unlocking the Therapeutic Potential of 6-(Tert-butyl)pyrimidine-2,4-diamine: A Technical Guide to its Putative Biological Targets

This in-depth technical guide explores the potential biological targets of 6-(tert-butyl)pyrimidine-2,4-diamine, a compelling scaffold for the development of novel therapeutics. While direct experimental data on this specific molecule is limited in the public domain, a comprehensive analysis of its core structure, the 2,4-diaminopyrimidine moiety, and the influence of the 6-tert-butyl substituent allows for the confident postulation of its primary biological targets and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential, alongside detailed experimental protocols for target validation.

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 2,4-diaminopyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the hydrogen bonding pattern of the pteridine ring of folic acid. This mimicry allows it to effectively compete for the active sites of various enzymes that utilize folate as a substrate. The primary and most extensively studied target for this class of compounds is Dihydrofolate Reductase (DHFR) .

Dihydrofolate Reductase (DHFR): A Primary Putative Target

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation and survival. Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately causing cell cycle arrest and apoptosis. This mechanism has been successfully exploited in the development of antibacterial, antiprotozoal, and anticancer drugs.

The 2,4-diamino moiety of the pyrimidine ring is known to form key hydrogen bonds with a conserved aspartate or glutamate residue within the DHFR active site, anchoring the inhibitor. The nature of the substituent at the 6-position of the pyrimidine ring plays a critical role in determining the potency and selectivity of the inhibitor.

The Influence of the 6-Tert-butyl Substituent: A Key to Selectivity and Potency

The presence of a bulky tert-butyl group at the 6-position of the pyrimidine ring is predicted to have a significant impact on the molecule's interaction with its biological targets.

-

Steric Influence and Hydrophobic Interactions: X-ray crystallography studies of DHFR in complex with various inhibitors have revealed the presence of a hydrophobic pocket adjacent to the active site. It is highly probable that the lipophilic tert-butyl group of 6-(tert-butyl)pyrimidine-2,4-diamine will occupy this pocket, forming favorable van der Waals interactions. This interaction can significantly enhance the binding affinity and overall inhibitory potency of the compound.

-

Conformational Restriction: The bulky nature of the tert-butyl group can restrict the rotational freedom of the molecule within the binding pocket, potentially locking it into a more favorable binding conformation and increasing its affinity.

-

Selectivity: The specific shape and size of the hydrophobic pocket can vary between DHFR enzymes from different species (e.g., human vs. bacterial). The precise fit of the tert-butyl group into this pocket could be a key determinant of the compound's selectivity, offering the potential for developing species-specific inhibitors with reduced off-target effects.

Figure 1: Hypothesized binding mode of 6-(tert-butyl)pyrimidine-2,4-diamine in the DHFR active site.

Other Potential Biological Targets

While DHFR is the most probable primary target, the 2,4-diaminopyrimidine scaffold has been implicated in the inhibition of other enzymes and transporters.

-

Renin: Some 2,4-diaminopyrimidine derivatives have been identified as inhibitors of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure. The bulky hydrophobic tert-butyl group could potentially enhance binding to the hydrophobic S3/S1 subpockets of the renin active site.

-

Thiamine Transporters: There is emerging evidence that certain 2,4-diaminopyrimidine-containing drugs can interact with and inhibit thiamine transporters, such as SLC19A2 and SLC19A3.[1][2] This off-target effect can lead to thiamine deficiency and associated adverse effects. It is therefore crucial to evaluate the potential for 6-(tert-butyl)pyrimidine-2,4-diamine to interact with these transporters.

Data Presentation: Structure-Activity Relationship of 6-Substituted 2,4-Diaminopyrimidines

The following table summarizes the inhibitory activity of a series of 6-substituted 2,4-diaminopyrimidine derivatives against E. coli DHFR. This data illustrates the impact of the 6-substituent on potency. Note: Data for the 6-tert-butyl analog is not publicly available and is presented here as a hypothetical value for illustrative purposes based on the trend of increasing potency with the size of the alkyl group.

| Compound ID | 6-Substituent | IC50 (µM) against E. coli DHFR | Reference |

| 1 | -H | 150 | Fictional |

| 2 | -Methyl | 25 | Fictional |

| 3 | -Ethyl | 10 | Fictional |

| 4 | -Isopropyl | 5 | Fictional |

| 5 (Hypothetical) | -Tert-butyl | <1 | N/A |

Experimental Protocols for Target Validation

To empirically determine the biological targets of 6-(tert-butyl)pyrimidine-2,4-diamine, a series of well-established biochemical and cellular assays should be performed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human DHFR

-

Dihydrofolic acid (DHFA)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and methotrexate in DMSO.

-

In a 96-well plate, add 2 µL of the test compound or control to the appropriate wells.

-

Add 188 µL of a reaction mixture containing Assay Buffer, DHFA (final concentration 100 µM), and NADPH (final concentration 100 µM) to each well.

-

Initiate the reaction by adding 10 µL of recombinant DHFR (final concentration 10 nM) to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Figure 2: Workflow for the DHFR inhibition assay.

Renin Inhibition Assay (Fluorogenic)

This protocol describes a fluorometric assay to measure the inhibition of renin activity using a FRET-based substrate.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., (Dabcyl)GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr(EDANS)-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

-

6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)

-

Aliskiren (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and aliskiren in DMSO.

-

In a 96-well plate, add 2 µL of the test compound or control to the appropriate wells.

-

Add 88 µL of Assay Buffer to each well.

-

Add 5 µL of the fluorogenic renin substrate (final concentration 10 µM) to each well.

-

Initiate the reaction by adding 5 µL of recombinant renin (final concentration 5 nM) to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Thiamine Transporter (SLC19A3) Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of thiamine uptake mediated by the SLC19A3 transporter using radiolabeled thiamine.

Materials:

-

HEK293 cells stably overexpressing human SLC19A3

-

[3H]-Thiamine

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)

-

Fedratinib (positive control inhibitor)

-

24-well cell culture plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed the SLC19A3-overexpressing HEK293 cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with warm Uptake Buffer.

-

Pre-incubate the cells with 200 µL of Uptake Buffer containing the test compound or control at various concentrations for 10 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of Uptake Buffer containing [3H]-Thiamine (final concentration 10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Uptake Buffer.

-

Lyse the cells with 250 µL of 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of each well to normalize the uptake data.

-

Calculate the percent inhibition of thiamine uptake and determine the IC50 value.

Conclusion and Future Directions

6-(Tert-butyl)pyrimidine-2,4-diamine represents a promising chemical entity with a high probability of targeting Dihydrofolate Reductase. The bulky tert-butyl group is anticipated to confer high potency and potentially favorable selectivity through interactions with a hydrophobic pocket in the enzyme's active site. However, the potential for off-target effects on other proteins, such as renin and thiamine transporters, should be carefully evaluated.

The experimental protocols provided in this guide offer a clear path for the comprehensive biological characterization of this molecule. Future research should focus on obtaining empirical data for 6-(tert-butyl)pyrimidine-2,4-diamine in these assays, followed by co-crystallization studies with its primary target to elucidate the precise binding mode. Such studies will be invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles.

References

-

Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metab Dispos. 2017;45(1):76-85. [Link]

-

Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3. Nat Commun. 2023;14(1):453. [Link]

-

The Effect of SLC19A3 Inhibition on the Pharmacokinetics of Thiamine. ClinicalTrials.gov. NCT03746106. [Link]

Sources

6-(Tert-butyl)pyrimidine-2,4-diamine CAS number and identifiers

[1][2][3]

Executive Summary

6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5 ) is a specialized heterocyclic building block utilized in the design of small-molecule therapeutics.[1][2][3][4] Belonging to the 2,4-diaminopyrimidine class—a "privileged scaffold" in medicinal chemistry—this compound is distinct for its bulky, lipophilic tert-butyl substituent at the C6 position. This structural feature is frequently exploited to probe hydrophobic pockets in enzymes such as Dihydrofolate Reductase (DHFR) and various protein kinases, modulating both potency and pharmacokinetic profiles (LogD, metabolic stability).

Chemical Identity & Physicochemical Identifiers

This section consolidates the validated identifiers and calculated physicochemical properties essential for cheminformatics and procurement.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 6-(Tert-butyl)pyrimidine-2,4-diamine |

| CAS Registry Number | 175137-26-5 |

| Synonyms | 6-t-Butyl-2,4-diaminopyrimidine; 2,4-Diamino-6-tert-butylpyrimidine |

| Molecular Formula | C |

| Molecular Weight | 166.23 g/mol |

| SMILES | CC(C)(C)C1=CC(=NC(=N1)N)N |

| InChI Key | FXMLSGVYCIZGJE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| LogP (cLogP) | ~1.35 ± 0.4 | Moderate lipophilicity; favorable for cell permeability. |

| TPSA | 52.0 Å | Excellent range for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 2 (4 protons) | Critical for hinge binding in kinase active sites. |

| H-Bond Acceptors | 4 | Facilitates water-mediated bridging or direct residue interaction. |

| pKa (Predicted) | ~7.2 (N1) | Likely exists as a mixture of neutral and cationic forms at physiological pH. |

Synthetic Methodology

The industrial and laboratory-scale synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine relies on the condensation of guanidine with a

Core Synthetic Pathway

The reaction involves the cyclocondensation of Guanidine Hydrochloride with Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) in the presence of a base (e.g., Sodium Ethoxide or Potassium tert-butoxide).

Mechanism:

-

Nucleophilic Attack: The free base of guanidine attacks the nitrile carbon of pivaloylacetonitrile.

-

Cyclization: The resulting intermediate undergoes intramolecular attack on the ketone carbonyl.

-

Dehydration/Aromatization: Loss of water drives the formation of the aromatic pyrimidine ring.

Figure 1: Direct cyclocondensation route for the synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine.

Pharmaceutical Applications & SAR Utility

The 2,4-diaminopyrimidine core is a validated pharmacophore.[5][6] The specific inclusion of the tert-butyl group at C6 imparts unique properties utilized in Lead Optimization.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate, acting as a competitive inhibitor.

-

Mechanism: The N1 protonated nitrogen and the 2-amino group form a critical salt bridge with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR).

-

Role of C6-Tert-butyl: The C6 substituent projects into a hydrophobic pocket of the enzyme. The bulky tert-butyl group provides Van der Waals efficiency , filling this pocket more effectively than a methyl or ethyl group, potentially increasing binding affinity and selectivity against human DHFR.

Kinase Inhibition (Hinge Binders)

In the context of kinase inhibitors, the 2,4-diaminopyrimidine system functions as a bidentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., ATP binding site).

-

Scaffold Hopping: This molecule serves as a lipophilic bioisostere for 6-phenyl or 6-cyclohexyl analogs.

-

Metabolic Stability: The tert-butyl group is metabolically robust compared to linear alkyl chains, which are prone to

-oxidation. It prevents metabolic "soft spots" at the C6 position.

Structure-Activity Relationship (SAR) Table

| Structural Feature | Function in Ligand-Target Complex |

| 2-Amino Group | Primary H-bond donor to acidic residues (e.g., Asp/Glu). |

| 4-Amino Group | H-bond donor; often critical for orienting the molecule in the active site. |

| N1 Ring Nitrogen | H-bond acceptor (or protonated donor); key for "folate-mimicry". |

| 6-Tert-butyl Group | Hydrophobic Anchor: Increases lipophilicity (LogD) and induces steric fit in large hydrophobic pockets (e.g., S1 pocket). |

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, standard protocols for substituted aminopyrimidines should be enforced.

-

Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).

-

Handling:

-

Use engineering controls (fume hood) to prevent inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

-

First Aid: In case of contact, wash skin with soap and water; flush eyes with water for 15 minutes.

References

-

Chemical Identification: 6-(tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5).[1][7][2][3][4][8] GuideChem & Molbase Chemical Databases.

- Synthetic Pathway (General Pyrimidine Synthesis):The reaction of amidines with beta-ketonitriles. Journal of the American Chemical Society. (Validation of Guanidine + Beta-ketonitrile route).

- Pharmacophore Utility:2,4-Diaminopyrimidines as DHFR Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the scaffold's utility).

-

Hairui Chemical Product List: Catalog Entry for CAS 175137-26-5.

Safety and handling of 6-(Tert-butyl)pyrimidine-2,4-diamine

Technical Whitepaper: Operational Safety and Handling of 6-(Tert-butyl)pyrimidine-2,4-diamine

Document Control:

-

Version: 1.0

-

Subject: Handling Protocols for Lipophilic Pyrimidine Intermediates

Executive Summary

6-(Tert-butyl)pyrimidine-2,4-diamine (often abbreviated as 6-tBu-PDA) is a critical pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., CDK and DHFR inhibitors) and antifolate therapeutics. Unlike simple pyrimidines, the presence of the bulky tert-butyl group at the C6 position introduces significant lipophilicity to the molecule.

Why this matters: While standard safety protocols treat pyrimidines as respiratory irritants, the increased lipophilicity of 6-tBu-PDA enhances its ability to permeate the stratum corneum. This guide moves beyond generic SDS recommendations, implementing a "Lipophilic Amine" safety framework that prioritizes dermal protection and strict containment to prevent systemic absorption.

Physicochemical Profile & Hazard Identification

To handle this compound safely, one must understand how its structure dictates its toxicity and reactivity.

Structural-Activity Relationship (SAR) Hazards

| Feature | Chemical Implication | Safety Consequence |

| C2, C4-Diamino Motif | High Nucleophilicity | H319/H335: Severe eye and respiratory irritation. Prone to oxidative degradation if stored improperly. |

| C6-Tert-butyl Group | High Lipophilicity (LogP > 2.5) | Dermal Permeation: Unlike water-soluble amines, this compound can passively diffuse through skin lipids, carrying potential systemic toxicity. |

| Pyrimidine Core | Nitrogen Heterocycle | H302: Harmful if swallowed.[1] Potential interference with nucleotide metabolism if absorbed systematically. |

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory coats are insufficient for lipophilic amines. The following "Defense-in-Depth" strategy is required.

The "Double-Barrier" PPE Standard

Because the tert-butyl group facilitates lipid transport, nitrile gloves alone may offer reduced breakthrough times compared to standard salts.

-

Primary Barrier: High-dexterity Nitrile gloves (minimum 0.11 mm thickness).

-

Secondary Barrier: Long-cuff Nitrile or Laminate film gloves (Silver Shield®) worn over the primary pair during bulk weighing (>5g).

-

Respiratory: Handling of dry powder requires a NIOSH N95 (minimum) or P100 respirator if outside a fume hood.

-

Ocular: Chemical splash goggles. Safety glasses are inadequate due to the risk of fine dust migration.

Engineering Controls

-

Powder Handling: Must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.

-

Static Control: Substituted pyrimidines are often electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" dust, which is a primary inhalation vector.

Operational Handling & Synthesis Protocols

Solubility & Preparation

Researchers often struggle to solubilize this compound due to the tert-butyl bulk.

-

Preferred Solvents: DMSO (Dimethyl sulfoxide), DMAc (Dimethylacetamide), Methanol (warm).

-

Poor Solvents: Water, Diethyl Ether, Hexanes.

-

Protocol: When preparing stock solutions (e.g., 100 mM in DMSO), add solvent slowly down the side of the vial to minimize aerosolization. Vortex in a closed tube; do not sonicate in an open vessel.

Reaction Safety: The Exotherm Risk

The diamine functionality makes 6-tBu-PDA a strong base relative to other aromatics.

-

Risk: Rapid addition of acids (HCl, TFA) or electrophiles (acid chlorides) will generate significant heat.

-

Control: Perform acid additions at 0°C (ice bath). Monitor internal temperature.

Validated Workflow: Isolation to Storage

The following diagram illustrates the critical decision points for handling the compound to maintain purity and safety.

Figure 1: Operational workflow emphasizing the containment zone during the drying phase, where dust generation risk is highest.

Emergency Response & Waste Management

Decontamination Logic

If exposure occurs, the lipophilicity of the compound requires a specific washing protocol. Water alone is insufficient.

Figure 2: Decontamination protocol specifically designed for lipophilic amines.

Waste Disposal

-

Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant." Do not mix with oxidizers (peroxides, nitrates) as diamines can form explosive mixtures or exothermic reactions.

-

Liquid Waste: Segregate into "Basic Organic Waste."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3440137 (Related Tri-tert-butyl Structure for SAR comparison). Retrieved from [Link]

-

Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine."[5] Journal of Medicinal Chemistry, 23(3), 327-329.[5] (Establishes handling protocols for lipophilic diamino-pyrimidines). Retrieved from [Link]

-

Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine (Precursor Handling)." Org.[6][7] Synth. 1950, 30, 31. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Substituted Pyrimidines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: In Vitro Characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine

[1][2]

Introduction & Mechanism of Action

6-(Tert-butyl)pyrimidine-2,4-diamine is a lipophilic analog of the classical 2,4-diaminopyrimidine scaffold.[1] While the parent scaffold is the structural backbone of clinically significant antifolates like Trimethoprim and Pyrimethamine, the introduction of a bulky tert-butyl group at the C6 position significantly alters its physicochemical profile and binding kinetics.

Mechanistic Insight: The compound functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . It binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The C6-tert-butyl moiety is designed to exploit the hydrophobic pocket adjacent to the active site (often interacting with Leu20/Leu28 residues in bacterial DHFR), potentially enhancing potency against specific resistant strains compared to less lipophilic analogs.[1]

Biological Pathway Diagram

The following diagram illustrates the specific blockade point within the folate biosynthesis pathway.

Figure 1: Mechanism of Action.[1] The compound competitively inhibits DHFR, preventing the NADPH-dependent reduction of DHF to THF.

Compound Handling & Solubility[1][2]

The tert-butyl group renders this compound significantly more lipophilic than standard pyrimidines.[1] Proper handling is critical to prevent precipitation in aqueous assay buffers.[1]

| Parameter | Specification | Causality / Note |

| Molecular Weight | ~166.22 g/mol | |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Mandatory. The compound is poorly soluble in water.[1] Prepare stock at 10–50 mM in 100% DMSO. |

| Aqueous Solubility | Low (< 100 µM) | Rapid precipitation occurs in cold aqueous buffers.[1] |

| Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis over long periods.[1] |

Critical Handling Protocol:

-

Dissolve powder in 100% DMSO to create a 10 mM Master Stock . Vortex for 60 seconds.[1]

-

Inspect visually for crystal residues.[1] If cloudy, sonicate at 37°C for 5 minutes.

-

Assay Dilution: Do not dilute directly into the reaction well. Prepare a "10x Working Solution" in assay buffer containing 5-10% DMSO. This ensures the final assay concentration of DMSO is ≤1% (tolerable for DHFR) while keeping the compound solubilized during transfer.

Protocol A: Cell-Free Enzymatic Assay (DHFR Inhibition)

This is the gold-standard assay for validating the molecular target.[1] It relies on the spectrophotometric monitoring of NADPH oxidation.[2]

Principle: DHFR catalyzes:

Reagents Required[1][2][4][5][7][8]

-

Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT (Dithiothreitol).

-

Substrate: Dihydrofolic Acid (DHF).[1][3] Note: DHF is unstable. Dissolve in 50 mM Tris-HCl (pH 7.5) immediately before use.

-

Cofactor: NADPH (0.1 mM final concentration).[1]

-

Enzyme: Recombinant DHFR (Human or Bacterial, depending on target).

-

Control: Trimethoprim (Bacterial DHFR) or Methotrexate (Human DHFR).

Step-by-Step Workflow

-

Preparation:

-

Pre-warm the spectrophotometer (plate reader) to 25°C.

-

Prepare Assay Buffer (fresh DTT is vital for enzyme stability).[1]

-

-

Compound Plating:

-

Add 10 µL of 10x Compound Working Solution (varying concentrations) to a UV-transparent 96-well plate.

-

Include 0% Inhibition Control (Buffer + DMSO only) and 100% Inhibition Control (No Enzyme).

-

-

Enzyme Addition:

-

Add 80 µL of Enzyme Mix (diluted in Assay Buffer) to all wells.

-

Incubate for 5 minutes at 25°C to allow inhibitor binding.[1]

-

-

Reaction Initiation:

-

Add 10 µL of Start Mix (containing 1 mM NADPH and 0.5 mM DHF).

-

Final Volume: 100 µL.

-

-

Measurement:

-

Immediately read Absorbance at 340 nm in kinetic mode.

-

Interval: 15 seconds for 10 minutes.

-

Data Analysis (Self-Validating Check)

-

Linearity Check: Plot Absorbance vs. Time for the "0% Inhibition" control. The slope must be linear (

) for the first 2-3 minutes. If the curve flattens too quickly, reduce enzyme concentration.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

IC50 Calculation: Calculate the initial velocity (

) for each concentration. Normalize to the DMSO control:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Protocol B: Cellular Antimicrobial Assay (MIC)

Since 6-(tert-butyl)pyrimidine-2,4-diamine is often explored as a bacterial DHFR inhibitor, a Minimum Inhibitory Concentration (MIC) assay is required to confirm cell permeability.[1]

Organisms: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).

Workflow Diagram

Figure 2: MIC Assay Workflow. Standard broth microdilution method.

Protocol Steps

-

Plate Setup: Use a sterile 96-well polystyrene plate.

-

Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of compound (diluted to 128 µg/mL in MHB) to column 1. Perform 2-fold serial dilutions across the plate.

-

Critical Note: Ensure the final DMSO concentration is < 2.5%, as high DMSO inhibits bacterial growth.

-

-

Inoculation: Dilute a fresh bacterial culture to

CFU/mL. Add 100 µL to all wells (Final assay density: -

Incubation: Seal with a breathable membrane and incubate at 37°C for 16–20 hours.

-

Readout:

-

Visual: The MIC is the lowest concentration with no visible growth (no turbidity).

-

Resazurin (Optional): Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[1]

-

References

-

Mechanism of DHFR Inhibition

-

Spectrophotometric Assay Standard

-

Antimicrobial Susceptibility Testing (MIC)

-

CLSI Standard M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria.[1]

-

Source: Clinical and Laboratory Standards Institute (CLSI).

-

-

Chemical Properties & Handling

-

PubChem Compound Summary for 2,4-Diaminopyrimidine derivatives.[1]

-

Source: National Center for Biotechnology Information (2023).

-

6-(Tert-butyl)pyrimidine-2,4-diamine as a scaffold in medicinal chemistry

Application Note: 6-(Tert-butyl)pyrimidine-2,4-diamine as a Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Rationale

The "Why" Behind the Scaffold In the landscape of kinase and dihydrofolate reductase (DHFR) inhibitor design, the 2,4-diaminopyrimidine core is a privileged structure, functioning as a potent adenine mimetic. However, standard derivatives often suffer from poor membrane permeability or rapid metabolic clearance.[1]

The 6-(tert-butyl)pyrimidine-2,4-diamine variant introduces a specific, rigid hydrophobic anchor at the C6 position. Unlike the common methyl or phenyl substitutions, the tert-butyl group provides a high-volume, spherical hydrophobic fill (

-

Gatekeeper Residues: Targeting hydrophobic pockets adjacent to the ATP binding site in kinases.[1]

-

Metabolic Blocking: The steric bulk of the tert-butyl group effectively blocks metabolic oxidation at the C6 position, a common soft spot in pyrimidine drugs.[1]

-

Lipophilic Tuning: significantly increasing LogP to improve blood-brain barrier (BBB) penetration or cellular uptake compared to 6-methyl analogs.[1][2]

Crucial Distinction: Do not confuse this scaffold with 2,4,6-tri-tert-butylpyrimidine (TTBP).[1] TTBP is a sterically hindered, non-nucleophilic base used as a reagent in organic synthesis.[1][3][4] The scaffold discussed here is a primary amine-functionalized pharmacophore intended for target binding.[1]

Part 2: Chemical Profile & Properties

| Property | Value (Approx.) | Relevance to Drug Design |

| Molecular Formula | C₈H₁₄N₄ | Low MW allows for significant elaboration (Fragment-Based Drug Design).[1][2] |

| Molecular Weight | 166.22 g/mol | Ideal "Fragment" starting point (Rule of 3 compliant).[1][2] |

| cLogP | ~1.2 - 1.5 | Higher than 2,4-diaminopyrimidine (~ -0.8), improving permeability.[1] |

| pKa (N1) | ~7.3 - 7.5 | N1 nitrogen is the proton acceptor; mimics the N1 of adenine.[2] |

| H-Bond Donors | 4 (2 x NH₂) | Critical for H-bonding to the "Hinge Region" (e.g., Glu/Leu backbone).[2] |

| H-Bond Acceptors | 2 (Pyridine-like N) | N1 accepts H-bond from the Hinge region.[1][2] |

Part 3: Synthesis Protocol

This protocol describes the de novo synthesis of the 6-(tert-butyl)pyrimidine-2,4-diamine core. This method is preferred over nucleophilic substitution on chloropyrimidines due to the steric hindrance of the tert-butyl group, which can make displacement reactions sluggish.

Mechanism of Action

The synthesis relies on the condensation of guanidine (a 1,3-dinucleophile) with pivaloylacetonitrile (a 1,3-electrophile).[2] The reaction is driven by the formation of the stable aromatic pyrimidine ring.

Materials

-

Guanidine Hydrochloride (CAS: 50-01-1)[2]

-

Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)[2]

-

Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt[2]

-

Absolute Ethanol

Step-by-Step Protocol

-

Guanidine Free Base Generation:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Absolute Ethanol (10 mL/g of substrate).

-

Observation: A white precipitate of NaCl will form immediately.[1] Stir at room temperature for 30 minutes to ensure complete liberation of guanidine free base.

-

-

Condensation:

-

Add Pivaloylacetonitrile (1.0 equivalent) dropwise to the guanidine mixture.[1][2]

-

Heat the reaction mixture to Reflux (78°C) .

-

Maintain reflux for 6–12 hours .[1] Monitor by TLC (System: 10% MeOH in DCM).[1][2] The starting nitrile will disappear, and a lower Rf fluorescent spot (product) will appear.[2]

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.[1]

-

Dilute with Ice-Cold Water (5x volume).

-

Critical Step: The product is lipophilic and may precipitate as a white solid.[1] If it oils out, adjust pH to ~8.0 with dilute Acetic Acid to encourage crystallization.[1]

-

Filter the solid.[1] Wash with cold water to remove residual guanidine salts.[1]

-

-

Purification:

Part 4: Visualization of Synthesis & Functionalization

The following diagram illustrates the synthesis of the core and its subsequent functionalization at the C5 position—the primary vector for expanding the SAR (Structure-Activity Relationship).

Caption: Figure 1. Synthetic pathway for the construction and elaboration of the 6-tert-butyl-2,4-diaminopyrimidine scaffold. The C5 position is the "growth vector" for accessing the hydrophobic back-pocket of kinases.

Part 5: Medicinal Chemistry Applications

Kinase Inhibition (The "Gatekeeper" Strategy)

In many kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket.[2]

-

Mechanism: The 2,4-diamino motif forms a tridentate H-bond network with the kinase hinge region (typically the backbone of Glu/Met residues).

-

Role of 6-tBu: The bulky tert-butyl group at C6 is positioned to clash with large gatekeeper residues (e.g., Threonine, Methionine) but can perfectly fill the pocket created by smaller gatekeepers (e.g., Alanine, Glycine) or mutated gates (e.g., T790M in EGFR).[2]

-

Protocol for Assay: When screening against kinases, dissolve the compound in 100% DMSO.[1] Note that the high lipophilicity of the t-butyl group may require lower final DMSO concentrations (<1%) in the assay buffer to prevent precipitation.

DHFR Inhibition (Bacterial/Protozoal)[2][6][7][8]

-

Mechanism: DHFR inhibitors like Trimethoprim bind to the active site of DHFR.[1]

-

Role of 6-tBu: The 6-position corresponds to the linkage point of the trimethoxybenzyl group in Trimethoprim. Replacing the flexible benzyl linker with a rigid tert-butyl group creates a "rigidified" analog that probes the width of the hydrophobic cleft.

-

Application: Use this scaffold to overcome resistance mutations where the flexible benzyl group of classic inhibitors is sterically excluded.[1]

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Synthesis | Incomplete condensation due to steric bulk of t-butyl.[1] | Increase reflux time to 24h; ensure Ethanol is anhydrous (water inhibits the reaction). |

| Oiling Out | Product is too lipophilic for water precipitation.[1][2] | Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Hexane/EtOAc.[1] |

| Poor Solubility in Assay | High LogP (~1.[1][2]5) and crystal packing. | Pre-dilute in DMSO.[1] Use a solubility enhancing tag (e.g., morpholine) at the C5 position during elaboration.[1][2] |

| No C5 Functionalization | Steric hindrance from C6-tBu and C4-NH2. | Use N-iodosuccinimide (NIS) in DMF (more reactive than NBS).[1][2] The iodine is a better handle for coupling sterically crowded systems.[1] |

References

-

Original Synthesis of 6-substituted 2,4-diaminopyrimidines

-

Kinase Binding Mode (General 2,4-Diaminopyrimidine)

-

Steric Parameters of Tert-Butyl Groups

-

DHFR Inhibition Context

Sources

- 1. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: A Modular Approach to the Synthesis of 2,4-Diaminopyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3][4][5][6][7][8][9] This application note provides a detailed, field-proven experimental protocol for the synthesis of 2,4-diaminopyrimidine derivatives. We will delve into a robust and widely applicable method: the cyclocondensation of guanidine with β-ketoesters. The causality behind each experimental step is thoroughly explained to empower researchers to adapt and troubleshoot the synthesis for their specific target molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and comprehensive understanding of this essential synthetic transformation.

Introduction: The Significance of the 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug discovery, renowned for its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases in nucleic acids. This property allows for potent and selective interactions with a variety of biological targets, particularly protein kinases and dihydrofolate reductase (DHFR).[2][3][7][10] Consequently, derivatives of this heterocyclic system have been successfully developed as anticancer agents, antibiotics, and immunosuppressants.[1][3][4][6]

The synthesis of these vital compounds can be achieved through several routes. Among the most reliable and versatile is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with guanidine.[11][12] This method offers a straightforward and modular approach to constructing the pyrimidine ring, allowing for the introduction of diverse substituents at various positions.

Reaction Principle and Mechanism

The core of this synthetic protocol is the acid- or base-catalyzed cyclocondensation reaction between guanidine and a β-ketoester. The general transformation is depicted below:

Scheme 1: General Synthesis of 2,4-Diamino-6-substituted-pyrimidin-4-ol Guanidine reacts with a β-ketoester to form a substituted 2,4-diaminopyrimidin-4-ol.

The reaction proceeds through a series of well-understood steps, beginning with the nucleophilic attack of guanidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide or potassium hydroxide, is crucial when starting with guanidine hydrochloride to generate the free guanidine base required for the initial nucleophilic attack.[13][14][15]

Synthetic Workflow Overview

The following diagram outlines the key stages of the synthesis, from the preparation of the reactants to the isolation and purification of the final product.

Caption: Workflow for the synthesis of 2,4-diaminopyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-methylpyrimidin-4-ol

This protocol details the synthesis of a model compound, 2,4-diamino-6-methylpyrimidin-4-ol, from guanidine hydrochloride and ethyl acetoacetate.

Materials and Reagents

| Reagent/Material | Purity | CAS Number | Supplier | Notes |

| Guanidine Hydrochloride | ≥99% | 50-01-1 | Sigma-Aldrich | Hygroscopic, store in a desiccator. |

| Ethyl Acetoacetate | ≥99% | 141-97-9 | Sigma-Aldrich | |

| Sodium Metal | 99.9% | 7440-23-5 | Sigma-Aldrich | Highly reactive, handle under inert oil. |

| Anhydrous Ethanol | 200 proof | 64-17-5 | VWR | |

| Glacial Acetic Acid | ≥99.7% | 64-19-7 | Fisher Scientific | Corrosive. |

| Deionized Water | - | 7732-18-5 | - | |

| Round-bottom flask | 500 mL | - | - | |

| Reflux condenser | - | - | - | |

| Magnetic stirrer/hotplate | - | - | - | |

| Buchner funnel/flask | - | - | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 125 mL of anhydrous ethanol.

-